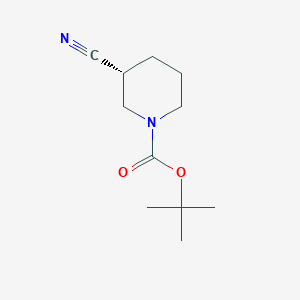

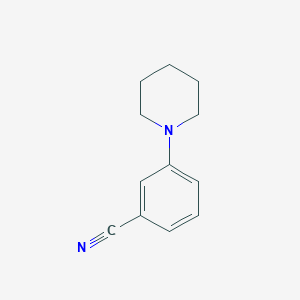

3-Piperidin-1-ylbenzonitrile

説明

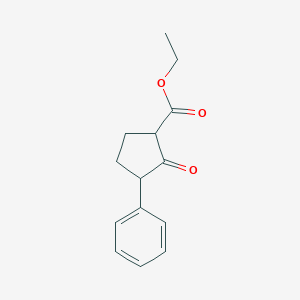

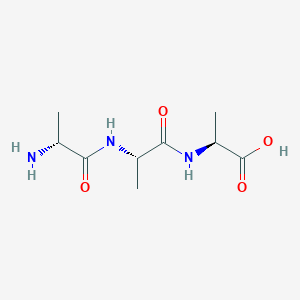

3-Piperidin-1-ylbenzonitrile is a compound that can be synthesized through various multi-component reactions involving piperidine as a starting material. The compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety. This structure is a common motif in many organic molecules, particularly those with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through different methods. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine leads to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another synthesis approach uses malononitrile, 4-methoxybenzaldehyde, and piperidine to create a novel pyridine derivative with a yield of 40% . These methods showcase the versatility of piperidine in synthesizing complex molecules with multiple substituents.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidin-1-yl group has been confirmed using various spectroscopic techniques. For example, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Additionally, a quinolinone derivative's structure was elucidated using X-ray crystallography and further supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of piperidine-containing compounds can be quite diverse. In the synthesis of a quinolinone derivative, a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound was employed . This reaction showcases the nucleophilic character of the piperidine moiety. The reactivity of these molecules can be further understood through computational studies, such as natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and computational studies. For instance, the calculated 13C NMR and 1H NMR chemical shifts, as well as vibrational wavenumbers, have shown good agreement with experimental data, indicating the reliability of theoretical methods in predicting these properties . The thermodynamic properties of such molecules can also be investigated using theoretical calculations, providing a deeper understanding of their stability and reactivity .

科学的研究の応用

Synthesis and Medicinal Chemistry

3-Piperidin-1-ylbenzonitrile and its derivatives play a critical role in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. For instance, the compound has been utilized in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine of importance in medicinal chemistry due to its potential applications in drug discovery (Smaliy et al., 2011). This demonstrates the compound's utility in facilitating the development of new therapeutic agents through innovative synthetic routes.

Drug Discovery and Development

In drug discovery, 3-Piperidin-1-ylbenzonitrile derivatives have been explored for their pharmacological properties. For example, derivatives have been investigated for their potential as NMDA receptor antagonists, contributing to the development of new therapeutic strategies for neurological conditions (McLaughlin et al., 2016). This highlights the compound's significance in the exploration of novel treatments for complex diseases.

Antimicrobial and Antifungal Applications

Compounds derived from 3-Piperidin-1-ylbenzonitrile have shown promise in antimicrobial and antifungal applications. For instance, specific derivatives have demonstrated efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, presenting a potential strategy for combating antibiotic resistance (Kim et al., 2011). Additionally, benzofuran-based derivatives have exhibited significant potency against clinically isolated strains of human fungal pathogens, suggesting their potential as novel antifungal agents (Abdel‐Aziz & Mekawey, 2009).

Corrosion Inhibition

The derivatives of 3-Piperidin-1-ylbenzonitrile have also found applications in the field of material science, specifically in corrosion inhibition. Research indicates these compounds can effectively inhibit the corrosion of metals in various environments, highlighting their potential as environmentally friendly corrosion inhibitors (Xavier & Rajendran, 2011).

Safety And Hazards

特性

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-1-ylbenzonitrile | |

CAS RN |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)